molecular formula C7H14Cl2N4O2 B1402818 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride CAS No. 1401425-32-8

5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride

Cat. No. B1402818
M. Wt: 257.12 g/mol
InChI Key: IHSGAMPXVCWGLC-UHFFFAOYSA-N
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Description

The compound “5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride” is a chemical compound that contains a piperazine ring and an oxadiazole ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered aromatic ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound likely has a complex three-dimensional structure due to the presence of the piperazine and oxadiazole rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives are known to participate in a variety of chemical reactions, including those involving their nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Tuberculostatic Activity

5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol derivatives have been investigated for their tuberculostatic activity. Studies found that certain derivatives exhibit minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml, suggesting potential use in tuberculosis treatment (Foks et al., 2004).

Antimicrobial and Anti-Proliferative Activities

These compounds have shown significant antimicrobial activities against pathogenic bacteria and fungi, such as Gram-positive and Gram-negative bacteria, and Candida albicans. Additionally, they have demonstrated anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).

Antibacterial, Antifungal, and Anticancer Properties

Derivatives of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties. Some compounds within this class showed significant activity against bacterial and fungal pathogens, as well as human breast cancer cell lines (Sharma et al., 2014).

Anti-HIV-1 Activity

Research has shown that certain 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol derivatives exhibit anti-HIV-1 activity. These compounds were tested for their effectiveness against HIV-1 and showed promising results in reducing viral replication (El-Emam et al., 2004).

Anti-Inflammatory Activities

A series of these compounds have been synthesized and evaluated for their anti-inflammatory properties. They showed significant inhibition in inflammation models, with some compounds demonstrating greater activity than standard drugs like indomethacin (Koksal et al., 2013).

Antioxidant Activity

Certain derivatives of 5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol have been tested for their antioxidant properties. They displayed varying degrees of radical scavenging activity, indicating potential as antioxidants (Mallesha et al., 2014).

Anticonvulsant Activity

Research has explored the anticonvulsant properties of these compounds. Some derivatives have shown potent anticonvulsant activity in electroshock seizure models, with no observed neurotoxic effects at effective doses (Harish et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. Like all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in medicinal chemistry. This could include studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

5-(piperazin-1-ylmethyl)-3H-1,3,4-oxadiazol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.2ClH/c12-7-10-9-6(13-7)5-11-3-1-8-2-4-11;;/h8H,1-5H2,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSGAMPXVCWGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NNC(=O)O2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride
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5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-ol dihydrochloride

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